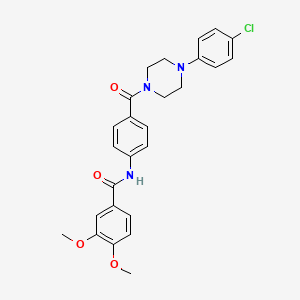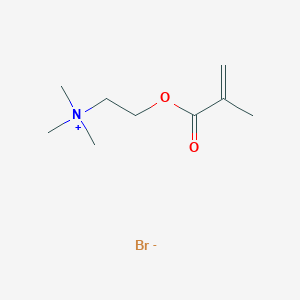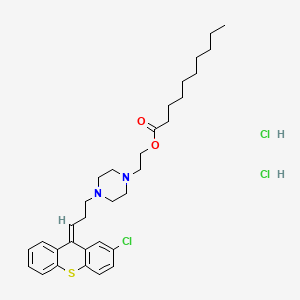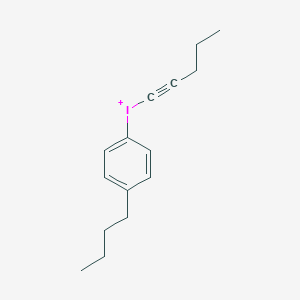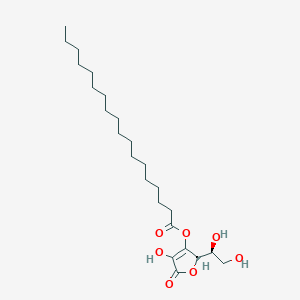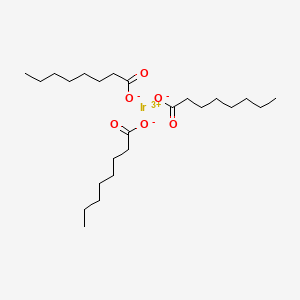
iridium(3+);octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iridium(3+);octanoate typically involves the reaction of iridium(III) chloride with octanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the iridium-octanoate complex .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Iridium(3+);octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or even to metallic iridium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating
Major Products:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes or metallic iridium.
Substitution: New iridium complexes with different ligands
Applications De Recherche Scientifique
Iridium(3+);octanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions
Biology: Investigated for its potential use in bioimaging and biosensing due to its luminescent properties.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents
Mécanisme D'action
The mechanism by which iridium(3+);octanoate exerts its effects varies depending on the application:
Anticancer Activity: In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells
Bioimaging: The luminescent properties of the compound allow it to be used as a probe for imaging biological tissues.
Comparaison Avec Des Composés Similaires
Iridium(III) chloride: Another iridium(III) compound used in catalysis and materials science.
Iridium(III) acetylacetonate: Known for its use in organic light-emitting diodes (OLEDs) and as a catalyst.
Iridium(III) oxide: Used in electrochemical applications and as a catalyst
Uniqueness: Iridium(3+);octanoate is unique due to its combination of iridium’s catalytic properties and the hydrophobic nature of the octanoate ligands, making it suitable for applications in non-polar environments and organic media .
Propriétés
Numéro CAS |
67816-08-4 |
|---|---|
Formule moléculaire |
C24H45IrO6 |
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
iridium(3+);octanoate |
InChI |
InChI=1S/3C8H16O2.Ir/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
LWDMDLBRQVTRMC-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ir+3] |
Numéros CAS associés |
124-07-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


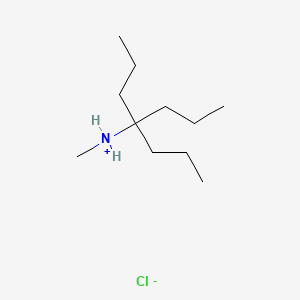
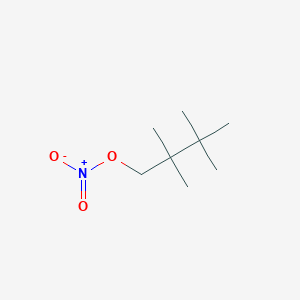
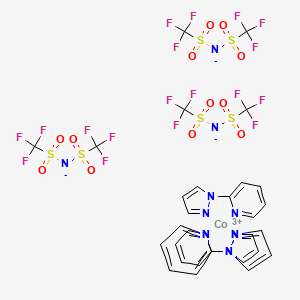
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
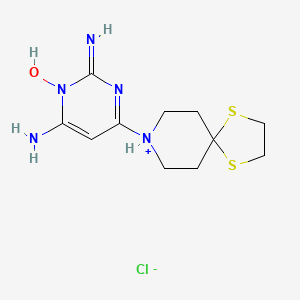
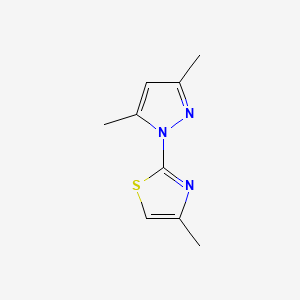

![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
